molecular formula C6H16ClNO B1433111 Methoxy(3-methylbutyl)amine hydrochloride CAS No. 1394042-57-9

Methoxy(3-methylbutyl)amine hydrochloride

Cat. No.: B1433111
CAS No.: 1394042-57-9
M. Wt: 153.65 g/mol
InChI Key: BUNVKHAXWDBEHX-UHFFFAOYSA-N
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Description

Methoxy(3-methylbutyl)amine hydrochloride is an aliphatic amine derivative featuring a methoxy group attached to a branched 3-methylbutyl chain, with the amine group protonated as a hydrochloride salt.

Properties

IUPAC Name

N-methoxy-3-methylbutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO.ClH/c1-6(2)4-5-7-8-3;/h6-7H,4-5H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUNVKHAXWDBEHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNOC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1394042-57-9
Record name 1-Butanamine, N-methoxy-3-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1394042-57-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Catalytic Hydrogenation Method Starting from N,N-Dibenzyl Precursor

Overview:
One established synthetic route involves catalytic hydrogenation of N,N-dibenzyl-3-methoxy-3-methylbutan-1-amine, followed by treatment with methanolic hydrogen chloride to yield the hydrochloride salt.

Procedure Details:

  • Starting Material: N,N-dibenzyl-3-methoxy-3-methylbutan-1-amine (3 g, 10.1 mmol)
  • Catalyst: 10 wt% Palladium hydroxide on carbon (1 g)
  • Solvent: Methanol (50 mL)
  • Conditions: Stirred under atmospheric hydrogen at room temperature for 3 hours
  • Post-Reaction: Filtration to remove catalyst solids, washing with ethyl acetate, followed by dropwise addition of methanolic HCl and concentration to dryness
  • Yield: 66% of methoxy(3-methylbutyl)amine hydrochloride
  • Characterization: ^1H NMR (400 MHz, DMSO-d6) confirms product structure

Reaction Scheme Summary:

Step Reagents & Conditions Outcome
1 N,N-dibenzyl-amine + Pd(OH)2/C, H2, MeOH, RT, 3 h Hydrogenolysis of benzyl groups
2 Filtration, wash, methanolic HCl addition Formation of hydrochloride salt

Reference: This method is described in a chemical synthesis entry with a patent reference WO2013/134298.

Multi-Step Synthesis via Acetyl Hydroxylamine Derivatives (Patent CN102976968A)

Overview:
A patented method focuses on a three-step synthesis involving acetyl hydroxylamine intermediates, avoiding toxic reagents such as sulfur dioxide and sodium nitrite, thus providing an environmentally friendlier process with high yield and purity.

Stepwise Process:

Step Description Key Reagents & Conditions Yield & Purity
1 Preparation of acetyl hydroxylamine Dissolve oxammonium hydrochloride and salt of wormwood in 40–60% aqueous ethanol; add ethyl acetate; reflux 2–3 h; dry and distill ethanol Acetyl hydroxylamine obtained
2 Preparation of acetyl methoxyamine (acetyl Vasoxyl) At -10 to 0 °C, react acetyl hydroxylamine with sodium hydroxide in aqueous ethanol; add methyl sulfate; stir 3–4 h at 20–25 °C; filter and concentrate Acetyl Vasoxyl obtained
3 Conversion to methoxyamine hydrochloride React acetyl Vasoxyl with 50–52 wt% sulfuric acid at 70–80 °C for 3–4 h; distill off acetic acid; basify to pH 10–12; filter; distill fraction at 45–55 °C; acidify to pH 2–3 with HCl; filter and dry Final product yield >88%, purity >90%

Detailed Molar Ratios:

Component Step 1 (mol ratio) Step 2 (mol ratio) Step 3 (mol ratio)
Oxammonium hydrochloride 1 - -
Salt of wormwood 6–8 - -
Ethanol 8–10 3–4 -
Ethyl acetate 1.5–2.0 - -
Acetyl hydroxylamine - 1 -
Sodium hydroxide - 2.0–2.4 -
Methyl sulfate - 1.6–2.2 -
Acetyl Vasoxyl - - 1
Sulfuric acid - - 1.3–1.6

Representative Experimental Data:

Embodiment Oxammonium HCl (mol) Salt of Wormwood (mol) Ethanol (mol) Ethyl Acetate (mol) Sodium Hydroxide (mol) Methyl Sulfate (mol) Sulfuric Acid (mol) Yield (%) Purity (%)
1 1 6.5 9 1.8 2.0 1.65 1.3 90 90.8
2 2 15 18 4.0 4.2 3.8 2.8 89.5 92.3

Environmental and Safety Advantages:

  • Avoids use of sulfur dioxide and sodium nitrite, reducing toxic gas emissions such as nitric oxide
  • Mild reaction conditions reduce environmental impact
  • High product yield and purity suitable for industrial application

Reference: Detailed in Chinese patent CN102976968A, 2013.

Comparative Summary of Preparation Methods

Feature Catalytic Hydrogenation Method (Method 1) Multi-Step Acetyl Hydroxylamine Method (Method 2)
Starting Material N,N-dibenzyl-3-methoxy-3-methylbutan-1-amine Oxammonium hydrochloride, salt of wormwood
Key Reagents Pd(OH)2/C catalyst, H2, methanolic HCl Ethanol, ethyl acetate, sodium hydroxide, methyl sulfate, sulfuric acid
Reaction Conditions Room temperature, atmospheric H2, 3 h Reflux, low temperature (-10 to 0 °C), 3–4 h reactions
Environmental Impact Uses hydrogen gas, moderate safety concerns Avoids toxic sulfur dioxide and nitrite, lower waste gas emission
Yield 66% >88%
Purity Confirmed by NMR >90%, confirmed by gas chromatography
Industrial Suitability Suitable for smaller scale or laboratory synthesis Suitable for industrial scale with environmental benefits

Research Findings and Notes

  • The catalytic hydrogenation method is straightforward but yields are moderate (66%) and require handling of hydrogen gas and palladium catalysts.
  • The multi-step acetyl hydroxylamine method offers a more environmentally benign approach with higher yields (~90%) and purity (>90%), making it preferable for large-scale production.
  • The multi-step process involves careful control of pH and temperature during hydrolysis and acidification steps to optimize product crystallization and purity.
  • Both methods require subsequent purification steps such as filtration, washing, and drying to obtain the hydrochloride salt in pure form.

Chemical Reactions Analysis

Types of Reactions

Methoxy(3-methylbutyl)amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions typically occur under controlled temperature and pressure conditions to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

Chemical Reactions

Methoxy(3-methylbutyl)amine hydrochloride is involved in various chemical reactions:

  • Oxidation : Can be oxidized to form corresponding oxides.
  • Reduction : Capable of being reduced to yield other amines.
  • Substitution Reactions : The methoxy group can be substituted with different functional groups.

Organic Chemistry

This compound serves as a valuable building block in organic synthesis. Its unique structure allows it to act as a reagent in various chemical transformations, facilitating the development of more complex molecules.

Medicinal Chemistry

Research indicates that this compound may possess therapeutic properties. It has been investigated for its potential role in drug development, particularly concerning:

  • Cancer Treatment : Studies have explored its efficacy in inhibiting pathways associated with cancer cell proliferation, specifically targeting the Ras/Raf/MEK/MAPK signaling pathway .
  • Biochemical Assays : It is used as a precursor for synthesizing biologically active compounds, contributing to the understanding of drug interactions at the molecular level.

Biological Studies

This compound has been examined for its interactions with various biological targets:

  • Receptor Binding : Investigations into how it influences receptor activity and enzyme functions have been conducted, shedding light on its potential therapeutic roles.
  • Safety Profiles : Studies assessing its safety and efficacy contribute to the development of new therapeutic strategies.

Case Studies and Research Findings

Several studies have highlighted the applications and effectiveness of this compound:

  • Cancer Research : A study demonstrated that compounds similar to this compound could inhibit cancer cell growth by targeting specific pathways involved in tumorigenesis .
  • Biological Activity Assessment : Research focusing on receptor binding has shown that this compound can modulate enzyme activity, suggesting potential uses in therapeutic interventions.
  • Synthetic Applications : In organic synthesis, this compound has been employed as an intermediate for producing specialty chemicals, indicating its versatility in industrial applications.

Mechanism of Action

The mechanism of action of methoxy(3-methylbutyl)amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify the structure and function of target molecules. These interactions can lead to changes in biological activity and the modulation of biochemical pathways .

Comparison with Similar Compounds

Structural Analogues and Properties

The following table compares Methoxy(3-methylbutyl)amine hydrochloride with key structural analogues from the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Structural Features Synthesis Method (Reference) Pharmacological/Functional Notes
Methoxy(3-methylbutyl)amine HCl C₆H₁₄NOCl 151.64 Branched 3-methylbutyl chain, methoxy group Methoxyamine HCl reaction Not explicitly reported in evidence
(3-Methoxybutyl)amine HCl (CID 22273215) C₅H₁₃NOCl 139.62 Linear chain, methoxy on C3 Methoxyamine HCl in MeOH Predicted collision cross-section data
3-Methoxy-3-methylbutan-2-amine HCl (CID 55290157) C₆H₁₅NOCl 164.65 Branched, methoxy and methyl on C3 Unspecified Higher steric hindrance due to branching
3-Methoxyamphetamine HCl C₁₀H₁₅NOCl 201.70 Aromatic ring, amphetamine backbone Not detailed Central serotonergic effects
(3-Bromo-4-methoxy-benzyl)-methyl-amine HCl C₉H₁₃BrClNO 266.56 Aromatic, bromo and methoxy substituents Halogenation and amination Research/f forensic applications

Key Differences and Implications

Branching vs. Linearity :

  • Methoxy(3-methylbutyl)amine HCl and CID 55290157 exhibit branching, which increases steric hindrance and may reduce solubility compared to linear analogues like CID 22273215 .
  • Branched structures could influence binding affinity in receptor interactions, though pharmacological data for the target compound is lacking.

Aromatic vs. Aliphatic Amines :

  • Aromatic derivatives (e.g., 3-Methoxyamphetamine HCl) demonstrate serotoninergic activity due to their planar structures, which facilitate interactions with CNS receptors .
  • Aliphatic amines like Methoxy(3-methylbutyl)amine HCl are more likely to engage in alkylation reactions or serve as intermediates in synthesizing surfactants or ligands.

Synthetic Routes: Methoxy(3-methylbutyl)amine HCl shares a synthetic pathway (methoxyamine HCl in methanol) with CID 22273215, suggesting scalability under mild conditions . Halogenated aromatic analogues (e.g., ) require additional steps like bromination, increasing complexity .

Applications :

  • Aromatic methoxy-amines (e.g., 3-Methoxyamphetamine HCl) are used in neuroscience research , while aliphatic variants may serve as building blocks for organic synthesis or drug candidates.

Research Findings and Data Gaps

  • Collision Cross-Section Analysis : CID 22273215 ((3-methoxybutyl)amine HCl) has predicted collision cross-section data, useful for mass spectrometry-based identification . Similar data for Methoxy(3-methylbutyl)amine HCl is unavailable but could be modeled computationally.
  • Safety Profiles : While 3-Methoxyamphetamine HCl is flagged for hazardous handling , safety data for the target compound remains uncharacterized in the evidence.
  • Pharmacokinetics: No evidence directly addresses the bioavailability or metabolism of Methoxy(3-methylbutyl)amine HCl, though branched aliphatic amines generally exhibit lower oral bioavailability due to hydrophobicity.

Biological Activity

Methoxy(3-methylbutyl)amine hydrochloride (C7H17NOCl) is a compound that has garnered attention in the fields of chemistry and biology due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by the presence of a methoxy group attached to a 3-methylbutyl chain. The synthesis typically involves the reaction of 2-methoxy-3-methylbutanol with methylamine in the presence of hydrochloric acid, yielding a white solid with a melting point around 190–191 °C .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Key mechanisms include:

  • Receptor Binding : The compound may bind to specific cell surface receptors, influencing physiological responses.
  • Enzyme Inhibition : It has been shown to inhibit certain enzymes, which can modulate biochemical pathways critical for various biological functions.

These interactions can lead to significant changes in cellular behavior and are essential for understanding its potential therapeutic roles.

1. Scientific Research Applications

This compound is utilized in several scientific domains:

  • Chemistry : As a building block in organic synthesis.
  • Biochemistry : Employed in biochemical assays and as a precursor for synthesizing biologically active compounds.
  • Medicine : Investigated for potential therapeutic properties, particularly in drug development .

2. Case Studies and Research Findings

Research has demonstrated various biological effects attributed to this compound:

  • A study indicated that this compound could inhibit the secretion of virulence factors in pathogenic bacteria, suggesting its potential use in treating bacterial infections .
  • Another investigation explored its role as an enzyme inhibitor, providing insights into its mechanism of action against specific biochemical pathways involved in disease progression .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
Methyl(3-methylbutyl)amineC6H15N- HClLacks methoxy group; used in similar applications
3-Methoxy-3-methylbutan-1-amineC6H15NOSimilar structure but different functional groups
Ethyl(2-methylpropyl)amineC7H17NDifferent alkyl chain; variations in biological activity

This compound stands out due to its specific methoxy substitution, which may enhance its reactivity and biological interactions compared to these similar compounds.

Q & A

Q. What safety protocols are critical when handling Methoxy(3-methylbutyl)amine hydrochloride in laboratory settings?

this compound requires stringent safety measures due to its potential hazards. Key protocols include:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (e.g., N95 masks) is advised if aerosolization is possible .
  • Ventilation: Use fume hoods to minimize inhalation risks, as the compound may cause respiratory irritation .
  • Spill Management: Collect spills mechanically (avoid dry sweeping) and dispose of contaminated materials as hazardous waste .
  • Storage: Store in a cool, dry place (-20°C recommended for long-term stability) and segregate from incompatible substances like strong oxidizers .

Q. What synthetic routes are documented for this compound, and how do reaction parameters influence yield?

While direct synthesis data for this compound is limited, analogous methods for tertiary amine hydrochlorides suggest:

  • Reductive Amination: React 3-methylbutylamine with methoxy-substituted aldehydes/ketones in the presence of sodium cyanoborohydride (NaBH3CN) under acidic conditions. Key parameters include pH control (4–6) and anhydrous solvents (e.g., THF) to minimize side reactions .
  • Quaternization: Methoxy(3-methylbutyl)amine can be protonated using HCl gas in diethyl ether, followed by crystallization. Yield optimization depends on stoichiometric HCl addition and low-temperature stirring .
  • Critical Parameters: Impurity profiles (e.g., unreacted amine) should be monitored via HPLC (98% purity threshold) .

Q. Which analytical techniques are prioritized for characterizing this compound?

  • UV/Vis Spectroscopy: λmax at 220–280 nm helps identify conjugated systems and monitor degradation .
  • NMR Spectroscopy: 1H-NMR (e.g., DMSO-d6) resolves methoxy (δ ~3.3 ppm) and methylbutyl proton environments, confirming structural integrity .
  • Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight (e.g., C10H15NO·HCl: 201.7 g/mol) and isotopic patterns .
  • HPLC: Reverse-phase C18 columns with UV detection ensure purity (>98%) and quantify byproducts .

Advanced Research Questions

Q. How do structural modifications of this compound impact its pharmacological activity?

Studies on analogous compounds (e.g., 3-Methoxyamphetamine hydrochloride) reveal:

  • Serotonergic Effects: Methoxy groups enhance affinity for serotonin transporters (SERT), increasing uptake inhibition (EC50 ~10–100 nM). Substitution at the 3-position may reduce off-target binding to dopamine/norepinephrine receptors .
  • Metabolic Stability: Methylbutyl chains improve lipophilicity (logP ~2.5), enhancing blood-brain barrier penetration but potentially increasing hepatic clearance via cytochrome P450 oxidation .
  • Methodological Insight: Use in vitro radioligand assays (e.g., [3H]citalopram binding) to quantify SERT affinity and patch-clamp electrophysiology for functional activity .

Q. How can researchers resolve contradictions in reported biological activities across studies?

Discrepancies often arise from:

  • Experimental Variability: Differences in cell lines (e.g., HEK293 vs. neuronal primary cultures) or animal models (e.g., Sprague-Dawley vs. Wistar rats) .
  • Dose-Response Relationships: Use standardized dose ranges (e.g., 1–100 µM in vitro) and validate via multiple assays (e.g., ELISA for cytokine release, LC-MS for metabolite profiling) .
  • Batch-to-Batch Variability: Characterize compound purity (HPLC, NMR) and confirm stereochemistry (chiral columns) to exclude enantiomeric impurities .

Q. What methodological considerations optimize reaction conditions for synthesizing derivatives?

  • Catalyst Selection: Palladium catalysts (e.g., Pd/C) enable efficient hydrogenation of nitro intermediates, but residual metal contamination must be quantified via ICP-MS .
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) improve solubility but may require post-reaction dialysis to remove traces .
  • Temperature Control: Exothermic reactions (e.g., HCl addition) require ice baths to prevent thermal degradation .

Q. How can researchers mitigate ecological risks during disposal of this compound?

  • Biodegradation Studies: Conduct OECD 301F tests to assess aerobic degradation rates. Preliminary data suggest low biodegradability, necessitating incineration as a disposal route .
  • Aquatic Toxicity: Use Daphnia magna acute toxicity assays (EC50 < 1 mg/L indicates high hazard) to guide wastewater treatment protocols .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Methoxy(3-methylbutyl)amine hydrochloride
Reactant of Route 2
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Methoxy(3-methylbutyl)amine hydrochloride

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